

thermodynamic properties of rubidium hydrogen sulfate

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Compound of Interest

Compound Name: *Rubidium hydrogen sulfate*

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An In-depth Technical Guide on the Thermodynamic Properties of **Rubidium Hydrogen Sulfate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium hydrogen sulfate (RbHSO_4), also known as rubidium bisulfate, is an inorganic compound that has garnered interest in materials science due to its ferroelectric properties and phase transitions. As a member of the alkali metal hydrogen sulfate family, its thermodynamic characteristics are crucial for understanding its stability, formation, and behavior under varying temperature conditions. This technical guide provides a comprehensive overview of the core thermodynamic and physical properties of **rubidium hydrogen sulfate**, details the experimental protocols used for their determination, and visualizes key relationships and workflows.

Core Physical and Thermodynamic Properties

The fundamental physical and thermodynamic properties of **rubidium hydrogen sulfate** are summarized below. These values have been compiled from various scientific sources and represent the compound in its solid state under standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Physical and Crystallographic Properties of **Rubidium Hydrogen Sulfate**

Property	Value	Source(s)
Molar Mass	182.54 g/mol	[1]
Appearance	Colorless hygroscopic crystals	[1]
Density	2.89 g/cm ³	[1]
Melting Point	214 °C (487.15 K)	[1]
Crystal System	Monoclinic (at 298.15 K)	[1]
Space Group	P2 ₁ /n (at 298.15 K)	[1]
Unit Cell Parameters	a = 14.40 Å (1440 pm) b = 4.622 Å (462.2 pm) c = 14.36 Å (1436 pm) β = 118.0°	[1]

Table 2: Standard Thermodynamic Properties of **Rubidium Hydrogen Sulfate** (at 298.15 K)

Thermodynamic Quantity	Symbol	Value	Source(s)
Standard Enthalpy of Formation	ΔH°_f	-1166 kJ/mol -1159 kJ/mol	[1][2][3][4]
Enthalpy of Solution in Water	ΔH°_{sol}	-15.62 kJ/mol	[1][2]
Standard Molar Entropy	S°	Data not available in cited literature	
Molar Heat Capacity, Constant P	C_p	Data not available in cited literature	
Standard Gibbs Free Energy of Formation	ΔG°_f	Data not available; requires S° value	

In-Depth Thermodynamic Analysis

Enthalpy of Formation and Solution

The standard enthalpy of formation (ΔH°_f) for solid **rubidium hydrogen sulfate** is reported to be approximately -1166 kJ/mol, indicating that its formation from the constituent elements (Rubidium, Hydrogen, Sulfur, and Oxygen) in their standard states is a highly exothermic process.[1][2] Another source reports a slightly different value of -1159 kJ/mol.[3][4] The dissolution of RbHSO_4 in water is also an exothermic process, releasing 15.62 kJ of energy for every mole dissolved.[1][2]

Phase Transitions

Rubidium hydrogen sulfate is known to undergo a phase transition from a paraelectric phase to a ferroelectric phase upon cooling.[5] This transition occurs at approximately -15 °C (258.15 K). The room-temperature paraelectric phase possesses a monoclinic crystal structure with the centrosymmetric space group $P2_1/n$. [1] Below the transition temperature, the crystal structure transforms to a ferroelectric phase with the noncentrosymmetric space group Pn .

Entropy and Gibbs Free Energy

Experimental data for the standard molar entropy (S°) and molar heat capacity (C_p) of **rubidium hydrogen sulfate** are not readily available in the surveyed literature. This absence of data is noted for several alkali metal sulfates, which presents a gap in the complete thermodynamic characterization of the compound.[5][6]

The standard Gibbs free energy of formation (ΔG°_f) is a key indicator of a compound's thermodynamic stability at standard conditions. It is calculated using the Gibbs-Helmholtz equation: $\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ_f$

Where:

- ΔH°_f is the standard enthalpy of formation.
- T is the absolute temperature (298.15 K).
- ΔS°_f is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements.

Without an experimental value for the standard molar entropy (S°) of RbHSO_4 , a precise calculation of ΔG°_f cannot be completed.

Experimental Protocols

The determination of the thermodynamic and structural properties of solid-state materials like RbHSO_4 relies on a suite of analytical techniques.

Crystallographic Analysis: X-ray Diffraction (XRD)

The crystal structure and unit cell dimensions of **rubidium hydrogen sulfate** are determined using single-crystal and powder X-ray diffraction.

- Objective: To determine the atomic arrangement, crystal system, and space group.
- Methodology:
 - Crystal Growth: A high-quality single crystal of RbHSO_4 is grown from an aqueous solution.
 - Data Collection: The crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
 - Structure Solution: The diffraction pattern is analyzed to determine the unit cell parameters. The arrangement of atoms within the unit cell is solved and refined using computational models until the calculated diffraction pattern matches the experimental one.
 - Powder XRD: For phase identification and analysis of phase transitions at different temperatures, a powdered sample is used. The sample is scanned over a range of angles (2θ) to produce a characteristic diffraction pattern.

Thermal Analysis: DSC and DTA

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to measure thermal properties like melting point, phase transition temperatures, and heat capacity.

- Objective: To identify thermal transitions and measure the heat flow associated with them.

- Methodology:
 - Sample Preparation: A small, accurately weighed amount of RbHSO_4 (typically 5-10 mg) is sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
 - Measurement: The sample and reference pans are placed in the instrument's furnace and heated or cooled at a controlled rate.
 - Data Analysis: The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference. An endothermic event (like melting) or an exothermic event results in a peak on the resulting thermogram. The temperature at the peak onset provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Enthalpy Determination: Solution and Adiabatic Calorimetry

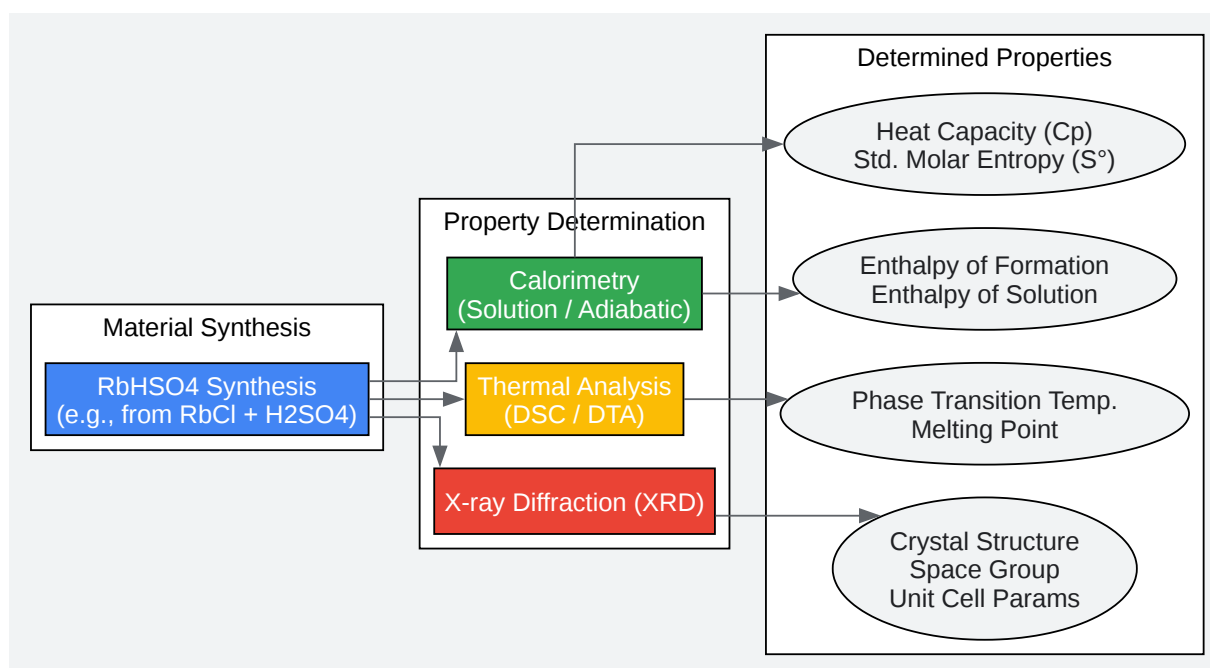
The enthalpy of formation and standard entropy are determined through precise calorimetric measurements.

- Objective: To measure the heat changes associated with chemical reactions or temperature changes.
- Methodology (Solution Calorimetry for ΔH°_f):
 - A precisely known amount of RbHSO_4 is dissolved in a suitable solvent (e.g., water) inside a calorimeter, and the heat of solution ($\Delta H^\circ_{\text{sol}}$) is measured.
 - A series of other reactions that can be combined in a thermochemical cycle (Hess's Law) to yield the formation reaction of RbHSO_4 from its elements are also measured.
 - By combining the measured enthalpies of these reactions, the standard enthalpy of formation of RbHSO_4 is calculated.
- Methodology (Adiabatic Calorimetry for S°):

- The heat capacity (C_p) of a sample is measured with high precision from near absolute zero ($T \approx 0$ K) up to room temperature using an adiabatic calorimeter, such as a Physical Property Measurement System (PPMS).^[7]
- The standard molar entropy (S°) at a temperature T (e.g., 298.15 K) is then calculated by integrating the C_p/T versus T curve from 0 K to T .

Visualizations

The following diagrams illustrate the experimental workflow for characterizing RbHSO_4 and its temperature-dependent phase transition.



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